molecular formula C15H14F3N5 B5161244 N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5161244
M. Wt: 321.30 g/mol
InChI Key: OINUBRUVZASSAQ-UHFFFAOYSA-N
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Description

MMV011259 is a compound identified through the Malaria Box initiative, which aims to discover new antimalarial drugs. This compound has shown promising activity against the malaria parasite Plasmodium falciparum, making it a potential candidate for further drug development .

Safety and Hazards

This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing. Wash thoroughly after handling .

Preparation Methods

The synthetic routes and reaction conditions for MMV011259 involve several steps. The preparation typically starts with the synthesis of the core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of these steps to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical databases or publications .

Chemical Reactions Analysis

MMV011259 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

MMV011259 has several scientific research applications:

Mechanism of Action

The mechanism of action of MMV011259 involves its interaction with specific molecular targets in the malaria parasite. It disrupts the metabolic pathways essential for the parasite’s survival, leading to its death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with pyrimidine metabolism .

Comparison with Similar Compounds

MMV011259 is unique compared to other similar compounds due to its specific activity against Plasmodium falciparum. Similar compounds include:

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5/c1-8-4-9(2)6-11(5-8)20-12-7-10(3)19-14-21-13(15(16,17)18)22-23(12)14/h4-7,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINUBRUVZASSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=NC(=NN23)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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